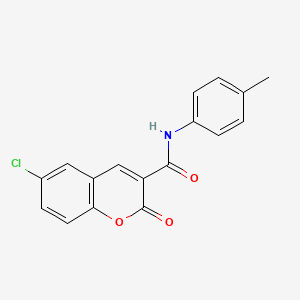

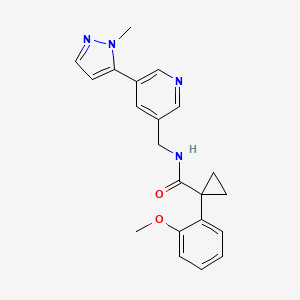

![molecular formula C15H19N5 B2961633 4-[4-(4-Methylpiperazin-1-yl)phenyl]pyrimidin-2-amine CAS No. 338975-79-4](/img/structure/B2961633.png)

4-[4-(4-Methylpiperazin-1-yl)phenyl]pyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-[4-(4-Methylpiperazin-1-yl)phenyl]pyrimidin-2-amine” is an organic compound with the CAS Number: 2341606-94-6 . It has a molecular weight of 269.35 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

While specific synthesis methods for this compound were not found, there are related compounds that have been synthesized. For instance, a novel synthesis method has been developed for Imatinib, a similar compound, which involves nucleophilic substitution and hydrolysis reactions .Molecular Structure Analysis

The Inchi Code for this compound is 1S/C15H19N5/c1-19-9-11-20(12-10-19)14-5-3-13(4-6-14)18-15-16-7-2-8-17-15/h2-8H,9-12H2,1H3,(H,16,17,18) . This suggests that the compound has a complex structure involving a methylpiperazinyl group attached to a phenylpyrimidin-2-amine group .Physical And Chemical Properties Analysis

This compound is typically stored at room temperature and is available in powder form . It has a molecular weight of 269.35 .Scientific Research Applications

Histamine H4 Receptor Ligands

- Compound 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, an analog of the main compound, has shown potential as a histamine H4 receptor (H4R) antagonist. It exhibited anti-inflammatory and antinociceptive activities in animal models, indicating its potential in pain management (Altenbach et al., 2008).

Cholinesterase and Aβ-Aggregation Inhibitors

- A class of 2,4-disubstituted pyrimidines, including variants of the main compound, was designed and evaluated as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors. These compounds are significant in Alzheimer's disease research, with some showing high potency and selectivity (Mohamed et al., 2011).

Antibacterial Activity

- Derivatives of the compound were synthesized and showed notable antibacterial activity. This includes benzyl piperazine with pyrimidine and isoindolinedione derivatives, highlighting its potential in developing new antibacterial agents (Merugu et al., 2010).

Inhibitors of 15-Lipoxygenase

- Certain derivatives, specifically involving tertiaryamino pyrimidin-4-yl groups, were synthesized and evaluated as potential inhibitors of 15-lipoxygenase. This enzyme is involved in inflammatory and allergic responses (Asghari et al., 2016).

Histamine H3 Receptor Ligands

- Studies on 2,4-diamino- and 2,4,6-triaminopyrimidine derivatives, related to the main compound, demonstrated high affinity to human histamine H3 receptors. This suggests potential applications in treating disorders related to histamine H3 receptor dysfunctions (Sadek et al., 2014).

Anti-Anoxic Activity

- Novel derivatives containing the compound showed significant anti-anoxic (AA) activity in mice, indicating potential applications in treating conditions related to oxygen deprivation (Kuno et al., 1993).

Anticancer and Anti-5-Lipoxygenase Agents

- Pyrazolopyrimidines derivatives, related to the main compound, were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, highlighting their potential in cancer therapy and inflammatory diseases (Rahmouni et al., 2016).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

The primary target of 4-[4-(4-Methylpiperazin-1-yl)phenyl]pyrimidin-2-amine is the tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can activate or deactivate many cellular processes, including cell division, growth, and death .

Mode of Action

this compound specifically inhibits the activity of tyrosine kinases . It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the kinase activity, preventing the phosphorylation process and thus the activation of the downstream cellular processes .

Biochemical Pathways

The inhibition of tyrosine kinases by this compound affects various biochemical pathways. These pathways are critical for cell growth and proliferation. By inhibiting tyrosine kinases, the compound can disrupt these pathways, leading to the inhibition of cell growth and proliferation .

Result of Action

The result of the action of this compound is the inhibition of cell growth and proliferation . This is due to its inhibitory effect on tyrosine kinases, which play a crucial role in these cellular processes .

properties

IUPAC Name |

4-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5/c1-19-8-10-20(11-9-19)13-4-2-12(3-5-13)14-6-7-17-15(16)18-14/h2-7H,8-11H2,1H3,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLUMPXNBZQGDEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)C3=NC(=NC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dichlorophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2961551.png)

![(2E)-2-cyano-3-(dimethylamino)-N'-[(1E)-(4-methoxyphenyl)methylidene]prop-2-enehydrazide](/img/structure/B2961553.png)

![2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2961560.png)

![5-(benzo[d][1,3]dioxol-5-yl)-2-(isopentylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2961561.png)

![3-amino-N-(4-ethylphenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2961562.png)

![N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2961564.png)

![N-(1,3-dihydroxy-2-methylpropan-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2961568.png)

![2-Oxo-6-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile](/img/structure/B2961570.png)